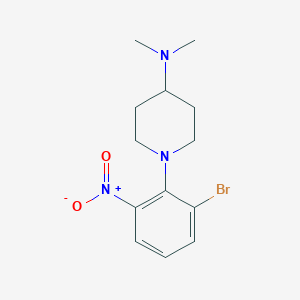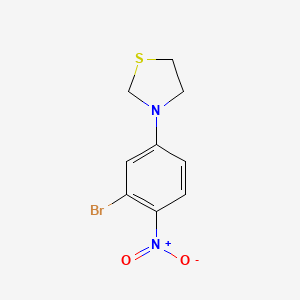
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride
Overview
Description
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride, also known as DMHPAC, is an organic chemical compound used in a variety of scientific research applications. It is a highly reactive compound, containing both an aldehyde group and an acid chloride group, which makes it a useful reagent for chemical synthesis. DMHPAC has been used in numerous scientific studies to investigate the biochemical and physiological effects of various compounds, as well as to synthesize new compounds.
Scientific Research Applications
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is an important reagent for chemical synthesis, and is widely used in scientific research applications. It has been used in the synthesis of various compounds, such as pyrrolidine derivatives, pyrrolizidine alkaloids, and indole derivatives. 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride has also been used to investigate the biochemical and physiological effects of various compounds, as well as to synthesize new compounds.
Mechanism Of Action
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is a highly reactive compound, and its mechanism of action is dependent on the specific reaction in which it is used. In general, 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride acts as a nucleophile, attacking the electrophilic center of the substrate molecule. The reaction proceeds through a nucleophilic substitution reaction, in which the thionyl chloride acts as a leaving group, and the 4-HBA is replaced by the acid chloride group.
Biochemical And Physiological Effects
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is a highly reactive compound, and its biochemical and physiological effects are largely unknown. However, it has been used in numerous scientific studies to investigate the biochemical and physiological effects of various compounds. For example, 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride has been used to investigate the effects of various compounds on the nervous system, as well as their effects on the cardiovascular and immune systems.
Advantages And Limitations For Lab Experiments
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is a highly reactive compound, and its use in laboratory experiments has several advantages and limitations. One of the main advantages of using 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is its high reactivity, which allows for rapid and efficient synthesis of various compounds. However, 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is also highly corrosive, and must be handled with caution in order to avoid contact with skin or eyes. Additionally, 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride has a limited shelf life, and must be stored in a cool, dark place in order to prevent degradation.
Future Directions
The use of 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride in scientific research is an area of ongoing study, and there are numerous potential future directions for research. One potential direction is to investigate the biochemical and physiological effects of 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride on various systems, such as the nervous system, cardiovascular system, and immune system. Additionally, further research could be conducted on the synthesis of new compounds using 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride. Finally, further research could be conducted on the advantages and limitations of using 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride in laboratory experiments, in order to optimize its use in scientific research.
properties
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-14-7-3-6(5-9(11)12)4-8(15-2)10(7)13/h3-4,13H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOHYWKCZMUXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















